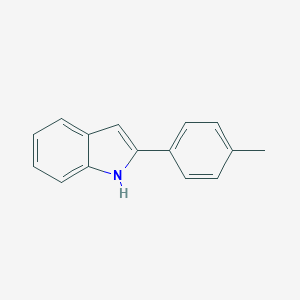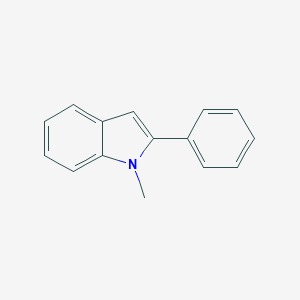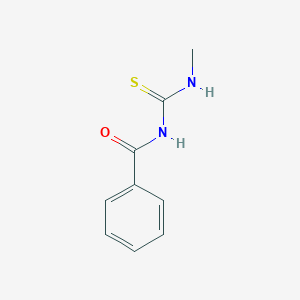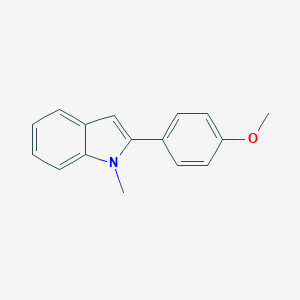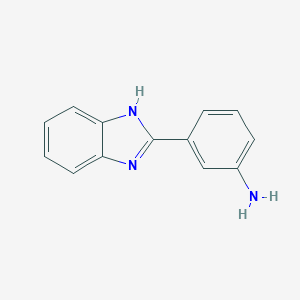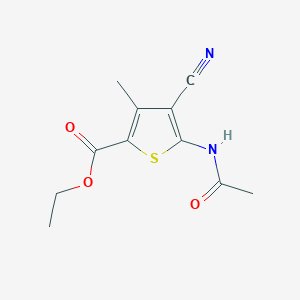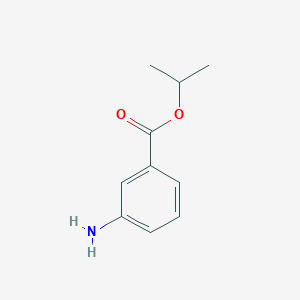
异丙基3-氨基苯甲酸酯
描述
Isopropyl 3-aminobenzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and an amino group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
科学研究应用
Isopropyl 3-aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用机制
Target of Action
Isopropyl 3-aminobenzoate, structurally similar to benzocaine , is likely to have similar targets. Benzocaine, an ester local anesthetic, acts by preventing transmission of impulses along nerve fibers and at nerve endings . Therefore, the primary targets of Isopropyl 3-aminobenzoate are likely to be sodium channels on nerve cells.
Mode of Action
Benzocaine, a structurally related compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses . Given the structural similarity, Isopropyl 3-aminobenzoate is likely to interact with its targets in a similar manner.
Biochemical Pathways
The biodegradation pathway of 3-aminobenzoate, a structurally related compound, has been documented . A gene encoding 3-aminobenzoate 6-monooxygenase was identified in a 3-aminobenzoate-degrading strain . This enzyme catalyzes the conversion of 3-aminobenzoate to 5-aminosalicylate . It’s plausible that Isopropyl 3-aminobenzoate might be involved in similar biochemical pathways.
Result of Action
Given its structural similarity to benzocaine, it may have similar effects, such as providing local anesthesia by blocking nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isopropyl 3-aminobenzoate. For instance, the presence of dissolved organic matter (DOM) and feeding have been shown to reduce the bioconcentration of ethylhexyl dimethyl p-aminobenzoate, a structurally related compound, in crucian carp . Similar factors might also influence the action of Isopropyl 3-aminobenzoate.
生化分析
Biochemical Properties
Isopropyl 3-aminobenzoate is involved in the degradation of 3-aminobenzoate . The enzyme 3-aminobenzoate 6-monooxygenase, encoded by the mabA gene, is capable of catalyzing the conversion of 3-aminobenzoate to 5-aminosalicylate . This enzyme contains a non-covalent but tightly bound FAD as the prosthetic group and uses NADH as an external electron donor .
Cellular Effects
The cellular effects of Isopropyl 3-aminobenzoate are not well-documented. It is known that 3-aminobenzoate, a related compound, can be degraded by certain strains of bacteria, such as Comamonas sp. strain QT12 . This suggests that Isopropyl 3-aminobenzoate may also interact with certain cellular processes, particularly in microorganisms.
Molecular Mechanism
It is known that the enzyme 3-aminobenzoate 6-monooxygenase, which interacts with 3-aminobenzoate, incorporates one oxygen atom from dioxygen into the product . This suggests that Isopropyl 3-aminobenzoate may also undergo similar reactions.
Metabolic Pathways
It is known that 3-aminobenzoate, a related compound, is involved in certain degradation pathways in bacteria
准备方法
Synthetic Routes and Reaction Conditions: Isopropyl 3-aminobenzoate can be synthesized through several methods. One common route involves the esterification of 3-aminobenzoic acid with isopropyl alcohol in the presence of an acid catalyst . Another method includes the reduction of 3-nitrobenzoic acid followed by esterification . The reaction conditions typically involve heating the reactants under reflux with a suitable catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of isopropyl 3-aminobenzoate often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .
化学反应分析
Types of Reactions: Isopropyl 3-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
相似化合物的比较
Isopropyl 3-aminobenzoate can be compared with other similar compounds such as:
Ethyl 3-aminobenzoate: Similar structure but with an ethyl ester group instead of isopropyl.
Methyl 3-aminobenzoate: Contains a methyl ester group.
Isopropyl 4-aminobenzoate: The amino group is attached at the para position instead of the meta position.
Uniqueness: Isopropyl 3-aminobenzoate is unique due to its specific ester and amino group positioning, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
propan-2-yl 3-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNWTCOHKOKNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284890 | |
| Record name | isopropyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35005-25-5 | |
| Record name | 35005-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isopropyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


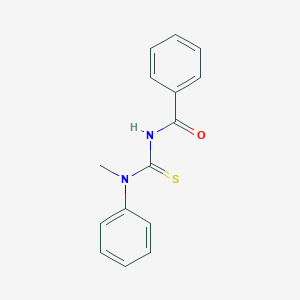
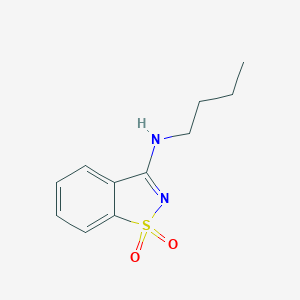
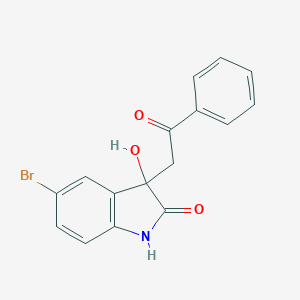
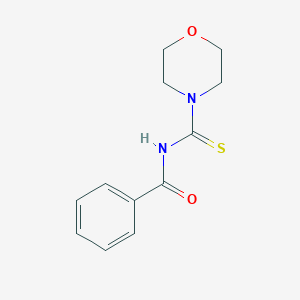
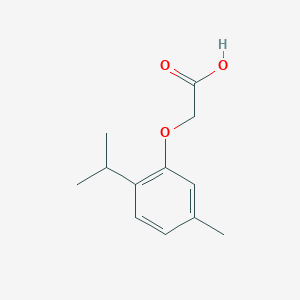
![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
![5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B182961.png)
